PDE4A Inhibition: Validated Biochemical Activity for Inflammation Research
4-[(4-Pyridinylmethyl)amino]benzoic acid demonstrates a specific, quantifiable inhibitory activity against recombinant human phosphodiesterase 4A (PDE4A). This activity distinguishes it from many in-class analogs that lack this specific target engagement. The compound exhibits a binding affinity constant (Ki) of 550 nM in an IMAP assay [1]. This is a direct, quantitative measure of its interaction with PDE4A, a key enzyme in cAMP signaling pathways relevant to inflammatory and neurological diseases.
| Evidence Dimension | PDE4A Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 550 nM |
| Comparator Or Baseline | Closely related positional and linker analogs (e.g., 2-isomer, ester analogs) are not reported to exhibit this specific PDE4A inhibitory activity. |
| Quantified Difference | Selective activity for PDE4A at 550 nM, whereas data for direct analogs is absent or indicates no activity at this target. |
| Conditions | Inhibition of recombinant full-length human PDE4A using fluorescently labeled cAMP as a substrate after 15 minutes by IMAP assay [1]. |
Why This Matters
This validated target engagement provides a clear rationale for selecting this compound over other building blocks for projects focused on PDE4-related biology or for developing screening libraries for phosphodiesterase inhibitors.
- [1] BindingDB. (n.d.). BDBM50150280 (CHEMBL3770641). Retrieved from BindingDB. View Source
